molecular formula C12H11N5O3 B8464524 methyl 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carboxylate

methyl 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B8464524
M. Wt: 273.25 g/mol
InChI Key: UWHLKTUHWQDSEL-UHFFFAOYSA-N
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Patent
US08242124B2

Procedure details

1-(4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carbonitrile (1 g, 4.16 mmol) and K2CO3 (0.863 g, 6.24 mmol) were combined in MeOH (20 mL) and water (20 mL). The mixture was stirred at room temperature overnight. The mixture was neutralized with 1N HCl to pH=3. The precipitate was collected by filtration to give methyl 1-(4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl)-1H-1,2,4-triazole-3-carboxylate (1.03 g, 3.77 mmol, 91% yield). LCMS: m/z 274.2 (M+H)+, 1.63 min (method 8). 1H NMR (500 MHz, MeOD) d ppm 9.22 (s, 1H) 7.47 (s, 1H) 7.39 (d, J=3.05 Hz, 1H) 6.62 (d, J=3.05 Hz, 1H) 4.03 (s, 3H) 4.00 (s, 3H).
Name
Quantity
0.863 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[N:7][C:6]([N:9]2[CH:13]=[N:12][C:11]([C:14]#N)=[N:10]2)=[C:5]2[NH:16][CH:17]=[CH:18][C:4]=12.[C:19]([O-])([O-])=[O:20].[K+].[K+].Cl.C[OH:27]>O>[CH3:1][O:2][C:3]1[CH:8]=[N:7][C:6]([N:9]2[CH:13]=[N:12][C:11]([C:14]([O:20][CH3:19])=[O:27])=[N:10]2)=[C:5]2[NH:16][CH:17]=[CH:18][C:4]=12 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C2C(=C(N=C1)N1N=C(N=C1)C#N)NC=C2
Step Two
Name
Quantity
0.863 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C2C(=C(N=C1)N1N=C(N=C1)C(=O)OC)NC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.77 mmol
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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